molecular formula C27H28N4 B13773857 Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]- CAS No. 65086-99-9

Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-

Cat. No.: B13773857
CAS No.: 65086-99-9
M. Wt: 408.5 g/mol
InChI Key: BCYHURLIXRJERG-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- is a complex organic compound with the molecular formula C13H14N2. It is also known by several other names, including p,p’-Diaminodiphenylmethane and Methylenedianiline . This compound is characterized by its two benzene rings connected by a methylene bridge, with each benzene ring substituted by an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- typically involves the reaction of aniline with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro compounds, while reduction yields amines .

Scientific Research Applications

Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with enzymes and proteins, affecting their function and activity. The methylene bridge provides structural stability, allowing the compound to maintain its conformation and interact with multiple targets simultaneously .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- is unique due to its specific structure, which provides distinct chemical and physical properties. The presence of two amino groups and a methylene bridge allows for versatile reactivity and interaction with various molecular targets, making it valuable in multiple scientific and industrial applications .

Properties

CAS No.

65086-99-9

Molecular Formula

C27H28N4

Molecular Weight

408.5 g/mol

IUPAC Name

4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2-[(4-aminophenyl)methyl]aniline

InChI

InChI=1S/C27H28N4/c28-24-7-1-18(2-8-24)14-22-16-20(5-11-26(22)30)13-21-6-12-27(31)23(17-21)15-19-3-9-25(29)10-4-19/h1-12,16-17H,13-15,28-31H2

InChI Key

BCYHURLIXRJERG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)N)CC4=CC=C(C=C4)N)N)N

Origin of Product

United States

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